4-[4-(4-methylphenoxy)butyl]morpholine
Description
Properties
IUPAC Name |
4-[4-(4-methylphenoxy)butyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-14-4-6-15(7-5-14)18-11-3-2-8-16-9-12-17-13-10-16/h4-7H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUOUWGSXNZQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methylphenoxy)butyl]morpholine typically involves the reaction of 4-methylphenol with 1,4-dibromobutane to form 4-(4-bromobutyl)-4-methylphenol. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methylphenoxy)butyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-[4-(4-methylphenoxy)butyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-methylphenoxy)butyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 4-[4-(4-methylphenoxy)butyl]morpholine and related compounds:
Key Observations:
- Lipophilicity Trends: The 4-methylphenoxy group in the target compound provides intermediate lipophilicity compared to electron-withdrawing (e.g., nitro, sulfonyl) or highly lipophilic (e.g., trifluoromethyl) substituents.
- Chain Length Impact : The butyl chain in the target compound may improve membrane permeability compared to shorter-chain analogs like 4-(4-nitrophenyl)morpholine.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[4-(4-methylphenoxy)butyl]morpholine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-(4-methylphenoxy)butyl bromide with morpholine under basic conditions (e.g., K₂CO₃ in toluene at 80°C) yields the target compound . Optimization requires adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. DMF), and reaction time. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures are expected?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm for methylphenoxy), morpholine ring protons (δ 3.6–3.8 ppm for N-CH₂), and butyl chain protons (δ 1.4–1.6 ppm for CH₂) .
- Mass Spectrometry : Molecular ion peak at m/z 263.3 (C₁₅H₂₁NO₂) with fragmentation patterns indicating loss of morpholine (Δ m/z 87) .
- FT-IR : Stretching vibrations for C-O (1250 cm⁻¹), aromatic C-H (3050 cm⁻¹), and morpholine ring (1110 cm⁻¹) .
Q. How does the 4-methylphenoxy substituent influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The methylphenoxy group enhances hydrophobicity, reducing aqueous solubility but improving thermal stability (decomposition >200°C). Stability studies in buffered solutions (pH 1–12) show degradation at pH <2 (acidic hydrolysis of the ether bond) and pH >10 (base-catalyzed morpholine ring opening) .
Q. What are key structural analogs, and how do substituent positions affect physicochemical properties?
- Answer :
| Compound | Key Structural Difference | Impact on Properties |
|---|---|---|
| 4-[3-(4-Methylphenoxy)butyl]morpholine | Phenoxy at butyl C3 | Reduced steric hindrance, higher reactivity |
| 4-[4-(2-Methylphenoxy)butyl]morpholine | Methyl at phenoxy C2 | Altered electronic effects (e.g., dipole moment) |
| 4-[4-Phenoxybutyl]morpholine | No methyl substituent | Lower logP (reduced hydrophobicity) |
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict binding interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. For this compound, simulations reveal strong electron-withdrawing effects from the phenoxy group, favoring interactions with enzymes like monoamine oxidases (binding energy: −8.2 kcal/mol) . Molecular docking (AutoDock Vina) identifies key residues (e.g., Tyr435) for hydrogen bonding .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Answer : Discrepancies in IC₅₀ values (e.g., MAO-A inhibition ranging from 10–50 µM) may arise from assay conditions. Standardize protocols:
- Use recombinant enzymes (vs. tissue homogenates) to eliminate off-target effects .
- Validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
- Control for solvent interference (DMSO >1% inhibits enzyme activity) .
Q. How do substituent electronic effects modulate reactivity in cross-coupling reactions?
- Answer : The 4-methylphenoxy group acts as an electron-donating substituent, activating the aromatic ring for electrophilic substitution. In Suzuki-Miyaura reactions, Pd-catalyzed coupling with arylboronic acids proceeds efficiently (yield: 75–85%) at the para position. Steric hindrance from the butyl chain slows meta-substitution (<5% yield) .
Q. What in vitro-to-in vivo correlation (IVIVC) challenges exist for pharmacokinetic studies?
- Methodological Answer : Low oral bioavailability (F = 15%) due to first-pass metabolism (CYP3A4-mediated oxidation of morpholine). Strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
